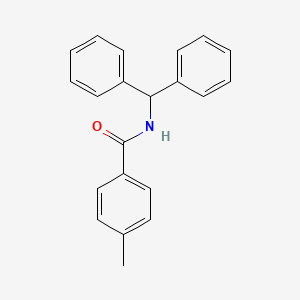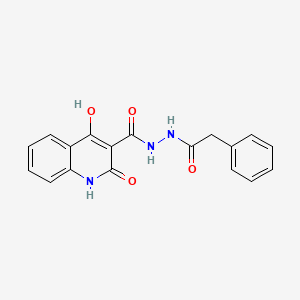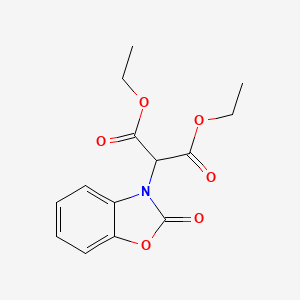
N-benzhydryl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzhydryl-4-methylbenzamide is an organic compound with the molecular formula C21H19NO. It is a derivative of benzamide, where the amide nitrogen is substituted with a benzhydryl group and the benzene ring is substituted with a methyl group. This compound is of interest in various fields of research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-benzhydryl-4-methylbenzamide can be synthesized through the Ritter reaction, which involves the reaction of benzhydryl chloride with 4-methylbenzonitrile in the presence of a strong acid such as sulfuric acid. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with the nitrile to form the desired amide product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of aluminum hydrogen sulfate as a catalyst. This method offers advantages such as higher yields, better chemo-selectivity, and milder reaction conditions compared to traditional methods .
Chemical Reactions Analysis
Types of Reactions
N-benzhydryl-4-methylbenzamide undergoes various chemical reactions, including:
Substitution: The methyl group on the benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., sulfuric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophiles such as nitric acid for nitration or halogens for halogenation.
Major Products Formed
Hydrolysis: 4-methylbenzoic acid and benzhydrylamine.
Oxidation: Benzhydryl alcohol or benzhydryl ketone.
Substitution: Nitro- or halogen-substituted derivatives of this compound.
Scientific Research Applications
N-benzhydryl-4-methylbenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzhydryl-4-methylbenzamide involves its interaction with specific molecular targets. For example, in biological systems, it may act as a ligand that binds to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-benzhydrylbenzamide
- N,N-diphenethylbenzamide
- N,N-dihexylbenzamide
- N,N-dioctylbenzamide
Uniqueness
N-benzhydryl-4-methylbenzamide is unique due to the presence of both a benzhydryl group and a methyl-substituted benzene ring. This combination of structural features imparts distinct chemical and physical properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H19NO |
|---|---|
Molecular Weight |
301.4 g/mol |
IUPAC Name |
N-benzhydryl-4-methylbenzamide |
InChI |
InChI=1S/C21H19NO/c1-16-12-14-19(15-13-16)21(23)22-20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15,20H,1H3,(H,22,23) |
InChI Key |
XOJLKHTUDSIRKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2,4,5-trimethylphenyl)methyl]tetradecanamide](/img/structure/B11987796.png)


![8-[(3-bromobenzyl)sulfanyl]-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11987816.png)
![N'-[(E)-1-(4-bromophenyl)ethylidene]-2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}acetohydrazide](/img/structure/B11987818.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11987831.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11987839.png)
![dimethyl 2-(propanoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B11987843.png)
![7,9-Dichloro-5-(2,4-dichlorophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11987846.png)

![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11987851.png)
![N-[1-Methyl-1-(3-{1-methyl-1-[({[4-(trifluoromethyl)benzyl]amino}carbonyl)amino]ethyl}phenyl)ethyl]-N'-[4-(trifluoromethyl)benzyl]urea](/img/structure/B11987859.png)
![N'-[(E)-(3-methyl-2-thienyl)methylidene]-3-phenyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11987863.png)
